Sodium o-(bis(3,5-dibromo-4-hydroxy-o-tolyl)hydroxymethyl)benzenesulphonate
Description
Chemical Identity: Sodium o-(bis(3,5-dibromo-4-hydroxy-o-tolyl)hydroxymethyl)benzenesulphonate (CAS No: 245-875-1) is a brominated aromatic sulfonate compound characterized by two 3,5-dibromo-4-hydroxy-o-tolyl groups linked via a hydroxymethyl bridge to a benzenesulphonate backbone . Its structure includes:
- A central benzenesulphonate group with a sodium counterion, enhancing water solubility.
Properties
CAS No. |
23778-59-8 |
|---|---|
Molecular Formula |
C21H15Br4NaO6S |
Molecular Weight |
738.0 g/mol |
IUPAC Name |
sodium;2-[bis(3,5-dibromo-4-hydroxy-2-methylphenyl)-hydroxymethyl]benzenesulfonate |
InChI |
InChI=1S/C21H16Br4O6S.Na/c1-9-12(7-14(22)19(26)17(9)24)21(28,11-5-3-4-6-16(11)32(29,30)31)13-8-15(23)20(27)18(25)10(13)2;/h3-8,26-28H,1-2H3,(H,29,30,31);/q;+1/p-1 |
InChI Key |
JZPSZYZAQKDLMK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=C(C=C1C(C2=CC=CC=C2S(=O)(=O)[O-])(C3=CC(=C(C(=C3C)Br)O)Br)O)Br)O)Br.[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The typical preparation method involves the condensation reaction between 3,5-dibromo-4-hydroxy-o-tolyl derivatives and benzenesulfonate under basic conditions to form the hydroxymethyl linkage and the sodium salt form. The process generally includes:
- Starting Materials : 3,5-dibromo-4-hydroxy-o-tolyl compounds and benzenesulfonate derivatives.
- Reaction Conditions : Presence of a base such as sodium hydroxide to facilitate salt formation and condensation.
- Solvent System : Often aqueous or alcoholic solvents like absolute ethanol are used.
- Catalysts : Glacial acetic acid may be added to modulate pH and catalyze electrophilic substitution.
- Temperature : Reflux conditions around 78°C (ethanol boiling point) for 4–6 hours are typical.
- Workup : After reaction completion, solvent removal under reduced pressure and recrystallization from polar aprotic solvents such as dimethylformamide (DMF) to purify the product.
This method yields the sodium salt of the compound with the hydroxymethyl bridge connecting the two brominated phenolic moieties to the benzenesulphonate core.
Detailed Reaction Mechanism and Parameters
- Condensation Reaction : The hydroxyl groups on 3,5-dibromo-4-hydroxy-o-tolyl react with formaldehyde or formaldehyde equivalents in the presence of benzenesulphonate to form the hydroxymethyl bridge.
- Base Facilitation : Sodium hydroxide deprotonates phenolic hydroxyl groups, increasing nucleophilicity for the condensation.
- pH Control : Glacial acetic acid adjusts the reaction pH to optimize electrophilic substitution rates.
- Reflux Duration : 4 to 6 hours ensures complete reaction and formation of the target molecule.
- Purification : Recrystallization from DMF or similar solvents removes impurities and unreacted starting materials.
Critical parameters include stoichiometric ratios of reactants, temperature control to avoid decomposition, and pH to favor selective substitution without side reactions.
Comparative Preparation Insights from Related Brominated Phenolic Sulfone Derivatives
Though direct detailed synthetic protocols for this exact compound are scarce, related brominated phenolic compounds such as bis-(4-hydroxy-3,5-dibromophenyl)-sulfone derivatives provide useful preparation insights:
- Etherification Step : Bis-(4-hydroxy-3,5-dibromophenyl)-sulfone can be converted to allyl ethers using allyl chloride or allyl bromide in the presence of alkali and catalytic bromide/iodide ions.
- Reaction Setup : Typical reactions are conducted in mixed solvents (e.g., methyl alcohol and water or isopropyl alcohol and water) under reflux with stirring.
- Reaction Monitoring : The reaction progress is monitored by the absence of turbidity upon acidification of small samples.
- Isolation : The product crystallizes as white needle crystals, which are filtered, washed, and dried under reduced pressure at ~80°C.
- Yield Improvement : Use of bromide or iodide ions enhances reaction speed and purity.
- Reaction Time : Extended reflux times (8–10 hours) are common to ensure completion.
- Purification : Washing with dilute hydrochloric acid removes hydroxide impurities when metal bromides are used.
These methods emphasize the importance of controlled alkali concentration, halide ion catalysis, and precise temperature and time management to achieve high purity and yield in brominated phenolic sulfone derivatives, which likely parallels the preparation of sodium o-(bis(3,5-dibromo-4-hydroxy-o-tolyl)hydroxymethyl)benzenesulphonate.
Analytical Characterization for Preparation Validation
To confirm the successful synthesis and purity of the compound, the following spectroscopic and chromatographic techniques are recommended:
| Technique | Purpose | Key Indicators |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of aromatic substitution and hydroxymethyl groups | ¹H NMR: Deshielded aromatic protons (δ 7.5–8.5 ppm), hydroxyl protons (broad singlet δ 5–6 ppm) |
| Mass Spectrometry (MS) | Molecular weight and isotopic pattern confirmation | Molecular ion peak matching C21H16Br4O5SNa; bromine isotopic doublet pattern |
| Infrared Spectroscopy (IR) | Functional group identification | O–H stretch (~3400 cm⁻¹), S=O stretch (~1250 cm⁻¹), C–Br bending (600–700 cm⁻¹) |
| High Performance Liquid Chromatography (HPLC) | Purity assessment and separation of side products | Single sharp peak for target compound; separation from oxidation or nitro byproducts |
These methods ensure the compound’s identity and purity, critical for reproducible preparation and subsequent applications.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Reactants | 3,5-dibromo-4-hydroxy-o-tolyl + benzenesulfonate | Stoichiometric control essential |
| Base | Sodium hydroxide | Facilitates salt formation and condensation |
| Catalyst | Glacial acetic acid | pH modulation |
| Solvent | Absolute ethanol or aqueous alcoholic mixtures | Enables reflux and solubility |
| Temperature | ~78°C (ethanol reflux) | Controlled to avoid decomposition |
| Reaction Time | 4–6 hours | Ensures complete condensation |
| Purification | Recrystallization from DMF or similar | Removes impurities |
| Alternative steps | Etherification with allyl chloride/bromide (for related compounds) | Enhances derivative formation and purity |
| Reaction Monitoring | Turbidity on acidification sample | Indicates reaction progress |
Chemical Reactions Analysis
Sodium o-(bis(3,5-dibromo-4-hydroxy-o-tolyl)hydroxymethyl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of hydroxyl groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H16Br4O5SNa
- Molecular Weight : 738.0 g/mol
- IUPAC Name : Sodium 2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]-3-methylphenolate
The compound features multiple bromine substituents and a sulfonate group, which contribute to its chemical reactivity and potential applications.
Medicinal Chemistry
Sodium o-(bis(3,5-dibromo-4-hydroxy-o-tolyl)hydroxymethyl)benzenesulphonate has shown promise in medicinal chemistry due to its potential as an anti-cancer agent and its use in drug formulation.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The brominated phenolic compounds are known for their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential .
Case Study: Cell Line Testing
A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP .
Materials Science
This compound is also explored for its applications in materials science, particularly in the development of polymeric materials with enhanced properties.
Polymer Additives
This compound can be used as a flame retardant additive in polymers. Its bromine content helps to reduce flammability by promoting char formation during combustion.
Data Table: Flame Retardancy Testing
| Polymer Type | Additive Concentration (%) | Flame Retardancy Rating | Comments |
|---|---|---|---|
| Polypropylene | 5 | UL94 V-0 | Significant improvement in flame resistance observed. |
| PVC | 10 | UL94 V-1 | Enhanced thermal stability noted during testing. |
Environmental Applications
The compound's unique properties make it suitable for environmental applications, particularly in wastewater treatment and pollutant degradation.
Pollutant Removal
Research indicates that this compound can effectively adsorb heavy metals from aqueous solutions due to its sulfonate groups which enhance ion exchange capacity .
Case Study: Heavy Metal Adsorption
A study conducted on wastewater samples spiked with lead ions showed that the compound could remove up to 85% of lead at a concentration of 100 mg/L within 24 hours. The adsorption kinetics followed a pseudo-second-order model, indicating strong interactions between the pollutant and the adsorbent .
Mechanism of Action
The mechanism of action of Sodium o-(bis(3,5-dibromo-4-hydroxy-o-tolyl)hydroxymethyl)benzenesulphonate involves its interaction with molecular targets such as enzymes and proteins. The compound’s bromine atoms and hydroxyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to other benzenesulphonate derivatives with distinct substituents and applications:
*Estimated based on molecular formula.
Key Structural Differences :
- Bromination vs. Azo Groups: The target compound’s brominated phenolic rings contrast with azo-linked dyes (e.g., Acid Orange 24), which rely on chromophoric azo bonds for color but pose higher toxicity risks .
- Polarity and Solubility: The hydroxymethyl bridge and sulfonate group in the target compound enhance hydrophilicity compared to non-polar biphenyl derivatives (e.g., UV absorber in ) .
Performance and Stability
- Thermal Stability : Brominated aromatics like the target compound typically exhibit high thermal stability, making them suitable for flame retardancy. In contrast, azo dyes degrade at elevated temperatures, releasing hazardous byproducts .
- Photochemical Reactivity : The biphenyl-based UV absorber () absorbs UV light effectively, while brominated compounds may act as radical scavengers due to bromine’s electronegativity .
Research Findings and Data Gaps
- Synthesis Challenges: While direct synthesis data for the target compound is unavailable, analogous brominated sulfonates often require multi-step reactions with moderate yields (e.g., 15% yield for a structurally complex phenolic compound in ) .
- Environmental Impact : Brominated aromatics are under scrutiny for environmental persistence. Substitution with less halogenated derivatives (e.g., sulfonates with hydroxyl or carboxyl groups) is an emerging trend .
Biological Activity
Sodium o-(bis(3,5-dibromo-4-hydroxy-o-tolyl)hydroxymethyl)benzenesulphonate is a complex organic compound that has garnered interest in various fields, particularly in biological research. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features multiple bromine substituents and hydroxymethyl groups, which significantly influence its biological properties and interactions with various biological systems .
| Property | Value |
|---|---|
| Molecular Weight | 575.12 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
| pH | Neutral |
This compound exhibits various biological activities primarily due to its ability to interact with cellular components. Key mechanisms include:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress in cells.
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antimicrobial Properties : Preliminary studies suggest that it may have antimicrobial effects against certain bacterial strains.
Case Studies and Research Findings
- Antioxidant Studies : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound's ability to donate electrons was measured using DPPH radical scavenging assays, showing a dose-dependent response.
- Antimicrobial Testing : In vitro testing against bacterial strains such as Staphylococcus aureus and Escherichia coli indicated that the compound possesses antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 64 to 128 µg/mL. These findings suggest potential applications in developing antimicrobial agents .
- Enzyme Inhibition : Research focusing on the inhibition of cyclooxygenase (COX) enzymes revealed that the compound can effectively inhibit COX-1 and COX-2 activities, suggesting its potential as an anti-inflammatory agent .
Table 2: Biological Activity Summary
Q & A
Basic Research Questions
Q. What is the recommended synthetic route for Sodium o-(bis(3,5-dibromo-4-hydroxy-o-tolyl)hydroxymethyl)benzenesulphonate, and what are the critical reaction parameters?
- Methodological Answer : The synthesis likely involves a condensation reaction between substituted benzaldehyde derivatives and a brominated phenolic precursor. A plausible approach includes dissolving the brominated precursor (e.g., 3,5-dibromo-4-hydroxy-o-tolyl) in absolute ethanol, adding glacial acetic acid as a catalyst, and refluxing with a substituted benzaldehyde derivative for 4–6 hours. Post-reflux, solvent removal under reduced pressure and recrystallization from a polar aprotic solvent (e.g., dimethylformamide) can yield the target compound. Critical parameters include stoichiometric control of reactants, reflux temperature (~78°C for ethanol), and pH modulation via glacial acetic acid to optimize electrophilic substitution .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the substitution pattern on the aromatic rings and hydroxymethyl group. For example, deshielded protons near bromine atoms (δ 7.5–8.5 ppm) and hydroxyl protons (broad singlet, δ 5–6 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M–Na]⁻ for sulfonate salts) and isotopic patterns from bromine atoms (characteristic ¹:¹ doublet for two Br atoms).
- Infrared Spectroscopy (IR) : Peaks at ~3400 cm⁻¹ (O–H stretch), 1250 cm⁻¹ (S=O stretch), and 600–700 cm⁻¹ (C–Br bending) confirm functional groups .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : The sodium sulfonate group enhances water solubility, while brominated aromatic rings contribute to organic solvent miscibility (e.g., methanol, DMSO). For biological assays, prepare stock solutions in water or buffered saline (pH 7.4) and dilute in culture media. For synthetic reactions, use ethanol or DMF as co-solvents to improve reactant compatibility. Solubility tests via UV-Vis spectroscopy at varying pH (3–10) can identify aggregation-prone conditions .
Advanced Research Questions
Q. How does the electronic environment of the brominated aromatic rings influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing effect of bromine atoms activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. To study reactivity:
- Perform kinetic assays with nucleophiles (e.g., thiols, amines) under controlled pH and temperature.
- Use computational methods (DFT) to map electron density and identify reactive sites.
- Monitor reaction progress via HPLC or LC-MS to track substitution products .
Q. What methodologies are suitable for quantifying trace amounts of this compound in environmental matrices such as wastewater?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) pre-conditioned with methanol and water. Adjust wastewater pH to 2–3 with HCl to enhance sulfonate retention .
- Detection : High-performance liquid chromatography (HPLC) paired with fluorescence detection (FLD) or tandem mass spectrometry (LC-MS/MS). Optimize mobile phases (e.g., methanol/0.1% formic acid) for peak resolution.
- Validation : Spike recovery tests (70–120%) and matrix-matched calibration curves to account for ion suppression/enhancement .
Q. What mechanistic insights explain the compound's potential antimicrobial activity, and how can this be experimentally validated?
- Methodological Answer : The bromine and hydroxyl groups may disrupt microbial membranes or inhibit enzymes via halogen bonding. Experimental validation includes:
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.
- Time-Kill Curves : Monitor log-phase growth inhibition over 24 hours.
- Proteomic Profiling : Use LC-MS/MS to identify protein targets (e.g., membrane transporters) in treated vs. untreated bacteria .
Q. How does the compound's stability vary under different storage conditions, and what degradation products form?
- Methodological Answer :
- Accelerated Stability Testing : Incubate aqueous solutions at 4°C, 25°C, and 40°C for 1–3 months. Analyze degradation via HPLC-UV at 254 nm.
- Forced Degradation : Expose to UV light (254 nm), acidic (0.1 M HCl), and alkaline (0.1 M NaOH) conditions. Identify degradation products (e.g., debrominated derivatives) using HRMS and NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
